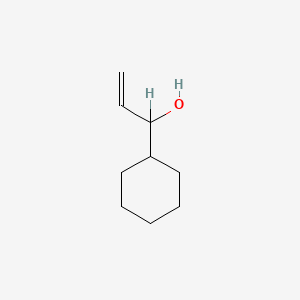

1-Cyclohexyl-2-propen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h2,8-10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYZVXYQQVYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963019 | |

| Record name | 1-Cyclohexylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-44-7 | |

| Record name | 1-Cyclohexyl-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Cyclohexyl-2-propen-1-ol

Abstract

This technical guide provides a detailed exploration of the principal synthetic methodologies for obtaining 1-cyclohexyl-2-propen-1-ol, a valuable allylic alcohol intermediate in organic synthesis. Addressing researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver an in-depth analysis of the chemical rationale underpinning two robust synthetic strategies: the direct nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde and the selective 1,2-reduction of an α,β-unsaturated ketone via the Luche reduction. Each section is designed to be a self-validating system, integrating field-proven protocols with mechanistic insights, critical safety considerations, and comprehensive characterization data. The objective is to equip the practicing chemist with the necessary expertise to select and execute the optimal synthetic route based on laboratory capabilities, scale, and desired outcomes.

Introduction: The Strategic Value of this compound

This compound (CAS No. 4352-44-7) is a secondary allylic alcohol characterized by a cyclohexyl moiety attached to a vinyl carbinol system.[1][2][3] Its structure presents a versatile scaffold for further chemical elaboration, making it a useful building block in the synthesis of more complex molecular architectures, including potential pharmaceutical intermediates and fine chemicals. The allylic alcohol functionality is a gateway to a multitude of transformations, such as epoxidation, dihydroxylation, and various rearrangement and cross-coupling reactions.

This guide presents two primary, field-tested pathways to this target molecule, each with distinct advantages and experimental demands. The first is a classic Grignard reaction, a powerful C-C bond-forming strategy. The second is the Luche reduction, a benchmark for the chemoselective synthesis of allylic alcohols from enones. By understanding the causality behind each protocol, researchers can confidently reproduce and adapt these methods for their specific synthetic campaigns.

Strategy I: Direct Synthesis via Grignard Reaction

The most direct approach to this compound is the nucleophilic addition of a vinyl organometallic reagent to cyclohexanecarboxaldehyde. The Grignard reaction, utilizing vinylmagnesium bromide, is a highly efficient and convergent method for this transformation.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent onto the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final allylic alcohol.

Caption: Mechanism of Grignard Addition.

Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system; successful initiation of the Grignard formation is a key checkpoint for the overall success of the reaction.

Safety Imperative: Grignard reagents are highly reactive, moisture-sensitive, and reactions are often exothermic. The use of anhydrous solvents (typically diethyl ether or THF) is mandatory, as water will quench the reagent.[4] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses, must be worn.[6] An ice bath should always be on hand to control the reaction temperature.[6]

Materials & Equipment:

| Reagent/Equipment | Specification | Purpose |

|---|---|---|

| Magnesium Turnings | --- | Grignard reagent formation |

| Vinyl Bromide | Solution in THF (e.g., 1.0 M) | Vinyl carbanion source |

| Cyclohexanecarboxaldehyde | Purified by distillation | Electrophile |

| Anhydrous THF or Diethyl Ether | Dripping from sodium/benzophenone still | Reaction Solvent |

| Iodine | One small crystal | To initiate Grignard formation |

| Saturated NH₄Cl solution | Aqueous | Quenching reagent |

| Anhydrous MgSO₄ or Na₂SO₄ | Powder | Drying agent |

| Three-neck round-bottom flask | Flame-dried | Reaction vessel |

| Reflux condenser & Dropping funnel | Flame-dried | Reagent addition & control |

| Inert gas line (N₂ or Ar) | --- | Maintain anhydrous conditions |

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed.

-

Grignard Formation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps to activate the magnesium surface. Allow to cool.

-

Add a portion of anhydrous THF via syringe to cover the magnesium.

-

Fill the dropping funnel with the vinyl bromide solution. Add a small amount (approx. 10%) to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the gray-black Grignard solution in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, remove the ice bath and stir for an additional hour at room temperature. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

Strategy II: Selective Reduction of 1-Cyclohexyl-2-propen-1-one

An alternative, powerful strategy involves the synthesis of the precursor α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one (cyclohexyl vinyl ketone), followed by its highly selective 1,2-reduction to the desired allylic alcohol.[7][8] This method is particularly valuable when direct Grignard addition proves problematic or when stereochemical control is desired in more complex systems.

Step A: Synthesis of 1-Cyclohexyl-2-propen-1-one

The enone precursor can be synthesized via several methods. A common approach is the Friedel-Crafts acylation of cyclohexane with acryloyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2]

Mechanism: The Lewis acid activates the acryloyl chloride, facilitating electrophilic attack on the cyclohexane ring to form the ketone.

Protocol:

-

In a flask under an inert atmosphere, suspend anhydrous AlCl₃ in an excess of cyclohexane (which acts as both reactant and solvent).

-

Cool the mixture in an ice bath.

-

Add acryloyl chloride dropwise to the stirred suspension.[9][10]

-

After addition, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over crushed ice and HCl.

-

Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation to yield 1-cyclohexyl-2-propen-1-one.[7]

Step B: Luche Reduction

The Luche reduction is the method of choice for the clean and selective 1,2-reduction of enones to allylic alcohols, suppressing the competing 1,4-conjugate addition that often occurs with standard sodium borohydride.[9]

Mechanistic Rationale: The key to this selectivity is the use of cerium(III) chloride (CeCl₃) in a protic solvent like methanol. According to Hard-Soft Acid-Base (HSAB) theory, the hard Lewis acid Ce³⁺ coordinates to the hard carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for a 1,2-attack.[9] Furthermore, CeCl₃ facilitates the in-situ formation of sodium trimethoxyborohydride, a "harder" and more sterically hindered hydride donor, which preferentially attacks the carbonyl carbon (the hard electrophilic site) over the β-carbon of the enone system (the soft electrophilic site).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H16O | CID 138196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-Cyclohexyl-2-propen-1-one | C9H14O | CID 75119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112707779A - Preparation method of vinyl cyclohexane - Google Patents [patents.google.com]

- 6. WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents [patents.google.com]

- 7. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]

- 8. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 9. Cyclohexenone synthesis [organic-chemistry.org]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1-Cyclohexyl-2-propen-1-ol (CAS 4352-44-7): Synthesis, Characterization, and Applications

Introduction

1-Cyclohexyl-2-propen-1-ol, identified by the CAS number 4352-44-7, is a secondary allylic alcohol that serves as a versatile intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring attached to a vinyl carbinol moiety, provides a unique combination of steric bulk and reactive functionality. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in chemical and pharmaceutical development. Understanding the nuances of this molecule is key to leveraging its synthetic potential.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its handling, reaction setup, and purification. These properties are summarized in the table below.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 4352-44-7 | [1][3] |

| Molecular Formula | C₉H₁₆O | [1][2][3] |

| Molecular Weight | 140.22 g/mol | [1][3] |

| Boiling Point | 199.1 °C at 760 mmHg | [2] |

| Density | 0.927 g/cm³ | [2] |

| Flash Point | 76.4 °C | [2] |

| Refractive Index | 1.478 | [2] |

| LogP | 2.11 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [1][3] |

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. While specific spectra are proprietary, a predictive analysis based on its structure is as follows:

-

¹H NMR: The spectrum would show characteristic signals for the vinyl protons (=CH₂ and =CH-), the proton on the carbinol carbon (-CH(OH)-), and a complex multiplet for the cyclohexyl protons. The vinyl protons would appear in the downfield region (approx. 5-6 ppm), with the methine proton of the vinyl group showing coupling to the geminal protons and the carbinol proton. The carbinol proton signal would be a doublet of doublets, coupled to the adjacent vinyl proton and the cyclohexyl methine proton.

-

¹³C NMR: The spectrum would display nine distinct signals corresponding to each carbon atom. The olefinic carbons would resonate around 115-140 ppm, while the carbinol carbon would be found in the 70-80 ppm range. The cyclohexyl carbons would appear as a set of signals in the upfield region.

-

Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches for both sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and a C-O stretch in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 140. Common fragmentation patterns would involve the loss of water (M-18), loss of the vinyl group (M-27), and cleavage of the cyclohexyl ring.

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction.[5] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde.[5][6]

Workflow for Grignard Synthesis

Caption: Grignard synthesis workflow for this compound.

Detailed Experimental Protocol: Grignard Synthesis

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and solutions are often in flammable solvents.[7] All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) in a fume hood, using flame-dried glassware.[5][7] Appropriate personal protective equipment (PPE), including safety goggles and flame-retardant lab coat, is mandatory.[7]

-

Preparation of Vinylmagnesium Bromide:

-

To a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, place a solution of vinyl bromide (1.1 eq) in anhydrous THF.[8]

-

Add a small amount of the vinyl bromide solution to the magnesium. Initiation of the reaction is indicated by bubbling and a gentle exotherm. If the reaction does not start, a crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[8]

-

Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

-

-

Reaction with Cyclohexanecarboxaldehyde:

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Synthetic Utility

As a secondary allylic alcohol, this compound is a substrate for a variety of important organic transformations. The hydroxyl and alkene functionalities can be targeted selectively or react in concert.

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

-

Oxidation: The selective oxidation of allylic alcohols is a fundamental transformation in organic synthesis.[9][10]

-

To α,β-Unsaturated Ketones: Reagents like activated manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or palladium-based catalysts can selectively oxidize the secondary alcohol to the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one, without affecting the double bond.[9][11][10] This transformation is highly valuable for producing key intermediates for Michael additions and other conjugate reactions.

-

Oxidative Cleavage: Stronger oxidizing agents, such as ozone followed by an oxidative workup, or potassium permanganate under harsh conditions, can cleave the double bond, ultimately leading to cyclohexanecarboxylic acid.[12]

-

-

Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) will typically reduce the carbon-carbon double bond to yield the saturated alcohol, 1-cyclohexyl-1-propanol.[13]

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or anhydrides, or etherification via reactions like the Williamson ether synthesis to introduce a wide range of functionalities.

Applications in Research and Drug Development

While direct applications of this compound in marketed drugs are not prominent, its structural motifs are of significant interest to medicinal chemists.

-

Scaffold for Bioactive Molecules: The cyclohexyl group is a common lipophilic moiety used in drug design to improve binding affinity and pharmacokinetic properties.[14] Molecules containing cyclohexyl groups are explored as inhibitors for various enzymes, such as ERAP1, which has implications in cancer immunotherapy and autoimmune diseases.[14]

-

Precursor for Complex Syntheses: As a versatile building block, it can be used to synthesize more complex molecules. For instance, the allylic alcohol functionality is a precursor for stereoselective epoxidation reactions, leading to chiral intermediates for natural product synthesis or active pharmaceutical ingredients (APIs).

-

Fragment-Based Drug Discovery: The molecule itself or its simple derivatives could be used in fragment-based screening campaigns to identify initial hits against biological targets. The combination of a defined steric group (cyclohexyl) and a reactive handle (allylic alcohol) makes it an attractive fragment. Although no specific studies citing this compound were found, a study on the methanolic extract of Callosobruchus maculutus identified various bioactive compounds, some with structural similarities, showing potential antifungal activity.[15]

Safety and Handling

No comprehensive Material Safety Data Sheet (MSDS) is publicly available for this compound.[1] However, based on structurally similar compounds like cyclohexanol and other flammable liquid chemicals, the following precautions should be observed.[16][17][18]

-

Hazards: Assumed to be a combustible liquid. May cause skin and serious eye irritation.[16] May be harmful if swallowed or inhaled.

-

Handling: Use in a well-ventilated fume hood.[7] Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7] Keep away from heat, sparks, and open flames.[18] Ground all equipment to prevent static discharge.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[7][18]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.[16]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined profile for creating more complex molecular architectures. Its synthesis via the Grignard reaction is robust and scalable. The reactivity of its allylic alcohol moiety allows for a diverse range of subsequent transformations, making it a useful tool for synthetic chemists. While its direct biological applications are yet to be fully explored, its structural components are relevant in modern drug design, positioning it as a compound of interest for further research and development.

References

- Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-UZKbVxrsY0DZs1YN36WSdYE0QLdHkRGqw1_qbOVmmkUQ92VXprBiuVq-7b1gOT5v7GVyd_XOIM2XeCHvjU4DiQaB4zAhPH9lz9xaTqJbTMU5Kyvrn4YmR4cIx7Y-9eqnsIGizkbEhuUkqwzOuIamhrF0Vqa1wFYHVkQixPGShQLicidgWW7qp_w=

- A Comparative Guide to the Oxidation of Allylic Alcohols - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYDUxtMSX0c57k3QT-c3AhN4lUMeIqvkJAPer79Xpv5CO8OBfkHV6swyH1cWU7ngZM5hQkuGYXWvmRewDyvggTARe_f4KQLONbvolSihyyzJPfCbnnhcMFE9vTjcmLNefrFyErh7uffnQ2mkDM1RwBvEXtQNe9DETWNcftvHScvImM_4sMMiqBDwPg6Pao4cPyvUcMKw==

- Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcwy0UPzenvC3DXKi2xJf5e_St8Z3OfDalJtre_LM0z3nqjQABQRncRhaihhrYkKmtbUx8KJFv5HvVyGWYgY1BbBJ9BI-IQFTFvTWMU4wvukbEnUGqmbrYSC-gCHJiONeof5XulUTybMkwJwtnmMe_dyA-GveZgA5hrB8irYoUhUp24OETIQ0fa4EeBzC-a4Y1g5URLb0tOQM76xI78ZUtZ_LTz2u9FGA7KhVg2SDWcjT6SCztUkZpCi6Yl6tDbk5RkF--8Ss6ZcYWjlg0ay6YgTM=

- Chemical Properties of this compound (CAS 4352-44-7) - Cheméo. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHue89W0PEB76yshaS-NqZkVHNiDKhX99WS2HYAkbX2z3C3ilD8bckJ0sQnv9iRLkqKTyUnLx98WB9L6pzNYUX-Tse7aaVKJVge9mr9CYltnQ6rQjzaXdKkVcGK_SWc-dj5U0kXWg3KXWNRJyzkkJsSCBv1V1A3e3tg

- Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Organic Letters. (2011, March 11). ACS Publications. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-njGmyMoBHrv5uhy4paixpSdyGYtPM1WPD4ywYIH69TKCbTksaW4kWFe7J7pv9oJXiB9-q1DDHUfQW9MPP1cwK16C-tg3PdJUmYAu2fn9KQyFe6X51NHAohchoKSCyCUmXfmqvw==

- Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. (2025, May 22). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvF3ydOVLPvQgUQJPOJsFpedQSHo9ZdIcN33Rwfnw6SuTr1aoV9S3VsnDTTGFb9TfyLGIDg2IA_MpoCe55lqTYb0tDHoe8Y1GcGCM--R7AFk5f84spBnWSqD17lGUObYeGznNLkGmkUVWzRsNXvMjwIFnfIyKhZRdSsMdOzjr52Zay55e7kx1-FTy_-fD_k4IaqGKU__0N-LCm_eI=

- This compound 4352-44-7 wiki - Guidechem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH17_FknNCABk-ABLusnk0oEcO4mIjuX4V6z45ei8tkBQEc9WPfB5x35BZzB3cTUE8QXYV4sTte8SWwOdqB2Ad_DFfTsEkcgenzyLK6YPupV9O4QwynsNxg24PS6zRgaGockY5k_SpuFFDjP0zuthGYN28UOIVdUy2sdHnQ40MrgTcpwnj8kjQOe994

- 1-cyclohexylprop-2-en-1-ol | CAS#:4352-44-7 | Chemsrc. (2025, August 25). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtZQIM7Y-v32DW8fHLaaD0uGK3VFPSVyKUXD0-VplXoZtKogQOpU7Yyd4DTxbm7JzzUIC_7ZnO-zX8233n2OGuJtcUpq5fT7UF_KQIOEbMWo_8MN5DzkFHCahvGKTMouNZJqcK1zPzVSEvzonxLiQ=

- This compound | C9H16O | CID 138196 - PubChem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoCOTcj4Fn0RfroSIAvkMYx76JzNfpcvFqSrC5BvJEGWW4ckRFRfVuB4uCAFY_4YKnCuhbBnO-7kmqX34U2jQSAqACXTPFlEH8_pkt183fHR8WZLSLKQ3L0sG_Ll72EYQoI37IgtYdAbyQ8ixKnQXf_koyyvnAcCcDkvnudDkJ

- SAFETY DATA SHEET. (2023, December 13). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxHxFFBU8c1M9YG_LF5wGa_El_gG6qC503rUOOEM1yhg9jiDkChD7cNL2tIfc8S2KP1DyzWM-cMED_ZHoqf36ue_4kC409vpSkJAxvoxcKzfXihecEezmBqaPoWdjdYtTDmp5bOarlkS3bE6JjgRJXzTV4liTnN9pQ5e-rXCnJIzRtUPQsBOYGg5KTZXZhyLrW-ipZRQ==

- Material Safety Data Sheet. (2005, October 9). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELpVCNYfTAC7Pzk8FrO-hGHR177CzwIr0EVMYWU0zmNuWE239UcIGnbKaDpjZB5VU0wid3zvutCSkkksmO8gbNBMCm9li1woSgR01UTAv9_5rh5mQ2CvMjrXN1ZAdj6xrcvafY97pIqjAUyexA9GWdSmsoCdV8sGA=

- Mastering Grignard Reactions: The Essential Role of Vinylmagnesium Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoyfHIGzSLOhBHPa0J1S6nGkN3JkivTv4Z2lY54ZK9llR7xmJlLt48uo_y6PfG3zhUq0ELTlb48_HS1m92wOhfLgxHG2SbCZrKoYwfRcaL33d0lgW1AQLXfzd41lqqWydUUzrWdOFhuzUu0ImnI6AnEKHw9AVX8f9UQnR8xkggX8-b2Shy0mo7QPSVSv-XYElDEhO7oQX_pnlxwQ-stE7rHS4IHiVfZ1B2tPSwUZIsdRH6ZDZN5Ac=

- vinyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4B9EzWdZCc_ckFZDtuAWg-f9cfBPTEpGCz0FKFebmVxrs0pZhZ5f5IxFDPfMEV-eVYZYmkQcB1SXxViiaP-Sjoq8szYwWYG2Hxq4vauHKPMBjmo1HS-C09HIeOd0oeLqWtRnON2gcpQ==

- SAFETY DATA SHEET. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUdVWmeXP06LkRzuaDdq_PWFX6lw0VeDNX3on8WiAzFkjhXNlT8qaGfma0y0SzGZ94nM_y9R3NF6gpv-Jf5jTvAyXksVcm10i2_OSAwJTcp9ozAZhUk0SOn59-r2Z_WEcAppj8Z6IQi4zpXmTecqvEVbj6Irx4SJOa0WJXsNooKBJE2d5A0DJlP1IcLpax4NU3

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ0cDdGJ9E-MNxck8QcBJJ_8Aeq9u4xo3DPlLYj1rFA6Hi3dMGGd7D2Wlc4wifBTFiugPCOx1vowJvMNtjP8GuaYJYJa0rEaQpSo0_WZkPga_UO-RvO2fgw-Bf39CB8ik66oD1WfRDNNyyTG0a8nbI

- Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQF3wAA_jwA1wmpjnEGmZbQ0AHEjowW_FFVTLH9X2dfLsJfjhSf6BxKe2qu1oJP_T_FGwK9CpVTsVcdGxz9cr_KWMA-eodpNM1RLD3xFxPweVvJXsEQShda5Lm_OoOsA3HYw1h4spkx9EO9taPtXNdR0wnTqzQ5_j0j8XQrMUx9WlXaFCD2iUzzgO3gGBOWNofYd1ghePa2Az3R3zGxaWrxoi_CMCl7vGX6toqFQg=

- Predict the product when cyclohexanecarbaldehyde reacts with the following reagents - Filo. (2025, July 12). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6uUxoyk8xoGrBxfHxsg5gkU9YKAYDNAUm997X16Tl_qgy99OHY00_sFxVkJK6pjNfbBGmk4ZbhDdQfyyGFiUQ010jLckg9OOMxmHa_fh3BFJPNn28OxmxfsxsiQpz3rNXYoDmZf6A2NDW-o8a8Q9mMB9cAUC8-qjMD6UhltJ0AUVd7lHTQWBbsI9q7t890NCST7F1JmSz7udVLtoEZs7e1ya8BakQqKja777iwJTH0CvszGfPwrc8USUJub4=

- 1-CYCLOHEXYL-1-PROPANOL 17264-02-7 wiki - Guidechem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz9BZ54b-H5JSPinEEGRTlE78O3WqcG4GiYTqFuEzlI4BWJf6vlyR0Vch2_APJ6mcaCQFxBfUCWjle9CZLu4chvDCz_hotqhRwvYCHfuKuGU898JqXxwhAFdh1hYJ0IFwt5y0MktvOWCuapl5jDUKJH5CQlpGnJVHxmj_dT6bt5OciUJgYzyg=

- This compound Formula - ECHEMI. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuqUOB75YVMeQ1eKgB6AyvyL5sSTXEsp3XVoO48YhyNlU24muiwFbe0uuHwAR3cg73gpZFXhhBVZ8FoaOhp2pfNu0w1rfVesva4HH6FuyIgSWfs4j2lTgCXmtPWJ8msmvjYSPfhvHYJja9JVGgj0pLYLefRnZLbexQsmovz8sSKG4IeKRxe6b5TA==

- Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PubMed. (2024, November 6). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH589kppv5vo7Rm04Vdh8iOg2cjqX1TgWMSIPeAdPu2fNeQIbaOgAni-3mdZ_PigPeF0S5uJiAAtiQMzam8LFwlCHeF0J_AXrOlJ1A_G7yKmbxvqongnNGd-8LFgnXPR1U_9iqA

- (PDF) Determination of bioactive chemical composition of callosobruchus maculutus and investigation of its anti-fungal activity - ResearchGate. (2016, August 21). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBFBdrEDWKkxRc9WeGQgOWwIhAIN4QhJjbRBXvIsYq6X_pzQP0MAglZTvav_u-3XJdYaekTtjaxmddsOILbnYpSUXFd3e_aGE1PaOBss_b2-Z1uiXP-FW14s0CXnma3etJx7R2oDW1J0a-ar7PVK74mfefoVSQQxhZgXuzOpmaH9AhoyusQQS323ka4x3ORMljS_aVCNVjAZ9Bmk-dREO2EXDEKjk59wMeoaVIbzVyNWrGtg6R4oUB3ScFZzmBqp_2ZPyvZBaHpflsTmUSYVnhmmRdkZj5O3KJLhcuNdGauaAo4w15Dn9E

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-cyclohexylprop-2-en-1-ol | CAS#:4352-44-7 | Chemsrc [chemsrc.com]

- 3. This compound | C9H16O | CID 138196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. Predict the product when cyclohexanecarbaldehyde reacts with the followin.. [askfilo.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. | Semantic Scholar [semanticscholar.org]

- 13. guidechem.com [guidechem.com]

- 14. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. images.thdstatic.com [images.thdstatic.com]

- 17. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 18. fishersci.com [fishersci.com]

A Spectroscopic and Synthetic Guide to 1-Cyclohexyl-2-propen-1-ol for the Modern Researcher

Introduction: Unveiling the Molecular Identity

1-Cyclohexyl-2-propen-1-ol, with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol , is a chiral allylic alcohol of significant interest in the synthesis of complex organic molecules.[1][2] Its structure combines a bulky cyclohexyl group with a reactive propenol moiety, offering multiple avenues for stereoselective transformations. Accurate characterization of this compound is paramount for its effective utilization in multi-step syntheses, ensuring the purity and desired stereochemistry of subsequent products. This guide provides a detailed examination of its spectroscopic properties, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), coupled with a practical overview of its synthesis.

The Vibrational Signature: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. The IR spectrum of this compound is characterized by several key absorptions that confirm its structural features.

Core Principles of IR Spectroscopy

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The energy absorbed corresponds to the type of bond and the atoms it connects. Functional groups exhibit characteristic absorption bands, allowing for their identification.

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: The instrument, such as a Bruker IFS 85 FT-IR spectrometer, is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor).[2]

-

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background to yield the spectrum of the compound.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹).

Data Interpretation: Key Vibrational Modes

The IR spectrum of this compound displays the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3380 (broad) | O-H | Stretching |

| ~3080 | =C-H | Stretching |

| ~2925, ~2850 | C-H (cyclohexyl) | Stretching |

| ~1645 | C=C | Stretching |

| ~1450 | C-H (cyclohexyl) | Bending |

| ~990, ~915 | =C-H | Out-of-plane bending |

| ~1050 | C-O | Stretching |

The broad absorption around 3380 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group. The peaks at approximately 3080 cm⁻¹ and 1645 cm⁻¹ confirm the presence of the vinyl group (=C-H and C=C stretching, respectively). The strong absorptions at ~2925 cm⁻¹ and ~2850 cm⁻¹ are characteristic of the C-H stretching vibrations within the cyclohexyl ring. The C-O stretching vibration is observed around 1050 cm⁻¹.

Elucidating the Carbon Framework: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Fundamental Principles of ¹³C NMR

The ¹³C nucleus, like a proton, possesses spin. When placed in a strong magnetic field, it can align with or against the field. The absorption of radiofrequency energy causes a transition between these spin states. The chemical shift (δ), reported in parts per million (ppm), is dependent on the electron density around the carbon nucleus.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Approximately 10-50 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Instrument Setup: The experiment is performed on a spectrometer, such as a Varian FT-80, operating at a specific frequency for ¹³C nuclei (e.g., 20 MHz).[3]

-

Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.

-

Data Processing: The free induction decay (FID) signal is Fourier transformed to generate the frequency-domain spectrum.

Data Interpretation: Chemical Shift Assignments

The ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The approximate chemical shifts are assigned as follows:

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

| C=C H₂ | ~113 | Shielded sp² carbon of the vinyl group |

| C =CH₂ | ~142 | Deshielded sp² carbon of the vinyl group |

| C H-OH | ~76 | Carbon attached to the electronegative oxygen atom |

| C H-cyclohexyl | ~44 | Methine carbon of the cyclohexyl ring attached to the propenol moiety |

| Cyclohexyl CH₂ | ~26-29 | Methylene carbons of the cyclohexyl ring |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Probing the Proton Environment: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Concepts of ¹H NMR

The principles of ¹H NMR are similar to ¹³C NMR, but with a focus on the hydrogen nuclei. Key features of a ¹H NMR spectrum include:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: The area under a peak is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Arises from the interaction of a proton with neighboring protons (spin-spin coupling) and follows the n+1 rule for simple cases.

Predicted ¹H NMR Spectral Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | 1.5-4.0 | Singlet (broad) | - | 1H |

| =CH- | 5.8-6.0 | ddd | J ≈ 17, 10, 6 | 1H |

| =CH₂ (trans) | 5.2-5.4 | dd | J ≈ 17, 1.5 | 1H |

| =CH₂ (cis) | 5.0-5.2 | dd | J ≈ 10, 1.5 | 1H |

| CH-OH | 3.6-3.8 | m | - | 1H |

| CH-cyclohexyl | 1.0-2.0 | m | - | 1H |

| CH₂ (cyclohexyl) | 1.0-2.0 | m | - | 10H |

The vinyl protons are expected to appear in the downfield region (5.0-6.0 ppm) with characteristic splitting patterns due to geminal and vicinal coupling. The proton on the carbon bearing the hydroxyl group (CH-OH) would be deshielded and appear around 3.6-3.8 ppm. The protons of the cyclohexyl ring would give rise to a complex multiplet in the upfield region (1.0-2.0 ppm). The hydroxyl proton typically appears as a broad singlet that can exchange with deuterium in D₂O.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, charged species. The mass-to-charge ratio (m/z) of these ions is measured, and the resulting spectrum is a plot of relative abundance versus m/z.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

-

Sample Injection: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by electron impact.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The ions are detected, and a mass spectrum is generated for each component.

Data Interpretation: Fragmentation Pattern

The mass spectrum of this compound would show a molecular ion peak at m/z 140. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.

-

Molecular Ion (M⁺•): A peak at m/z = 140, corresponding to the molecular weight of C₉H₁₆O.

-

Loss of Water (M-18): A peak at m/z = 122, resulting from the elimination of a water molecule.

-

Loss of Vinyl Group (M-27): A peak at m/z = 113, due to the cleavage of the vinyl group.

-

Loss of Cyclohexyl Group (M-83): A peak at m/z = 57, corresponding to the loss of the cyclohexyl radical.

-

Base Peak: Often, the most stable carbocation will be the most abundant fragment. For this molecule, a prominent peak at m/z = 83, corresponding to the cyclohexyl cation, is expected. Other significant peaks are observed at m/z = 58 and 55.[2]

Synthesis of this compound: A Practical Approach

Two common and effective methods for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding enone.

Method 1: Grignard Reaction

This method involves the nucleophilic addition of a vinyl Grignard reagent to cyclohexanecarboxaldehyde.

Figure 1: Synthesis of this compound via Grignard reaction.

Experimental Protocol:

-

Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are reacted with vinyl bromide in anhydrous tetrahydrofuran (THF) to form vinylmagnesium bromide.

-

Reaction: The solution of cyclohexanecarboxaldehyde in anhydrous THF is added dropwise to the cooled (0 °C) Grignard reagent with stirring.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Method 2: Reduction of 1-Cyclohexyl-2-propen-1-one

This method involves the selective 1,2-reduction of the α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one, using a mild reducing agent like sodium borohydride (NaBH₄).

Figure 2: Synthesis via reduction of the corresponding enone.

Experimental Protocol:

-

Reaction Setup: 1-Cyclohexyl-2-propen-1-one is dissolved in a protic solvent such as methanol or ethanol and cooled in an ice bath.

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, the reaction is quenched with water, and the solvent is removed under reduced pressure.

-

Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by flash column chromatography.

Conclusion

The combination of IR, ¹³C NMR, ¹H NMR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide has outlined the theoretical underpinnings of each technique, provided practical experimental protocols, and detailed the interpretation of the resulting spectral data. Furthermore, the inclusion of reliable synthetic routes offers a complete picture for researchers aiming to utilize this versatile building block in their synthetic endeavors. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating the efficient and accurate use of this compound in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138196, this compound. Retrieved from [Link].

-

NIST (2021). This compound in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3018632, alpha-Methylcyclohexaneethanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75119, 1-Cyclohexyl-2-propen-1-one. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 549046, 2-Cyclohexyl-2-propen-1-ol. Retrieved from [Link].

Sources

"1-Cyclohexyl-2-propen-1-ol IUPAC name"

An In-Depth Technical Guide to 1-Cyclohexylprop-2-en-1-ol: Synthesis, Characterization, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 1-cyclohexylprop-2-en-1-ol, a secondary allylic alcohol of significant interest to synthetic chemists, researchers, and professionals in drug development. The document elucidates the compound's IUPAC nomenclature, structural characteristics, and physicochemical properties. Detailed protocols for its synthesis via common organic transformations are presented, with an emphasis on the causal factors behind methodological choices. Furthermore, this guide explores the compound's characteristic reactivity, spectroscopic signature, and its versatile role as a building block in the synthesis of more complex molecular architectures.

Nomenclature and Structural Analysis

A precise understanding of a molecule's name and structure is fundamental to exploring its chemistry. 1-Cyclohexylprop-2-en-1-ol is a chiral, secondary allylic alcohol whose reactivity is dictated by the interplay between its hydroxyl group, its adjacent carbon-carbon double bond, and its bulky cyclohexyl substituent.

IUPAC Name Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming organic compounds, ensuring universality and clarity.[1][2] The name "1-cyclohexylprop-2-en-1-ol" is deconstructed as follows:

-

Parent Chain Identification : The longest continuous carbon chain containing the hydroxyl (-OH) group is a three-carbon chain, hence the root name "-prop-".[3][4]

-

Functional Group Suffix : The principal functional group is the alcohol, indicated by the suffix "-ol". The final "-e" of the parent alkane name is dropped and replaced with "-ol".[5]

-

Unsaturation : A double bond is present, indicated by the infix "-en-".

-

Numbering : The carbon chain is numbered to give the hydroxyl group the lowest possible locant. Therefore, the carbon bearing the -OH group is C1. This places the double bond as starting at C2. The full parent name is thus prop-2-en-1-ol .[2][3]

-

Substituent : A cyclohexyl group is attached to C1.

-

Final Assembly : Combining the parts yields the full IUPAC name: 1-cyclohexylprop-2-en-1-ol .[6]

Key Structural Features

-

Allylic System : The compound is an allylic alcohol, meaning the hydroxyl group is bonded to a carbon atom adjacent to a C=C double bond.[7][8] This arrangement leads to enhanced reactivity, particularly in substitution reactions at the C1 position, due to the stabilization of carbocationic intermediates via resonance.

-

Secondary Alcohol : The carbinol carbon (C1) is bonded to two other carbon atoms (one from the cyclohexyl ring and C2 of the propene chain), classifying it as a secondary (2°) alcohol.[3][4] This structure allows for oxidation to the corresponding ketone, 1-cyclohexylprop-2-en-1-one.

-

Chirality : The carbinol carbon (C1) is a stereocenter, as it is attached to four different groups (a hydrogen atom, a hydroxyl group, a vinyl group, and a cyclohexyl group). Therefore, 1-cyclohexylprop-2-en-1-ol exists as a pair of enantiomers, (R)- and (S)-1-cyclohexylprop-2-en-1-ol.

Physicochemical and Spectroscopic Properties

The physical and spectral data of a compound are critical for its identification, purification, and handling.

Physicochemical Data

The following table summarizes key physical and chemical properties for 1-cyclohexylprop-2-en-1-ol.

| Property | Value | Source |

| CAS Number | 4352-44-7 | [6][9] |

| Molecular Formula | C₉H₁₆O | [6][9] |

| Molecular Weight | 140.22 g/mol | [6][10] |

| Appearance | Colorless Liquid (Predicted) | |

| Boiling Point | 199.1 °C at 760 mmHg | [11] |

| Density | 0.927 g/cm³ | [11] |

| Flash Point | 76.4 °C | [11] |

| Refractive Index | 1.478 | [11] |

| XLogP3 | 2.6 | [6] |

| Topological Polar Surface Area | 20.2 Ų | [6][9] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the vinyl protons (δ ≈ 5.0-6.0 ppm, complex multiplet), the carbinol proton (-CH(OH)-, δ ≈ 4.0-4.5 ppm, multiplet), the hydroxyl proton (-OH, broad singlet, variable chemical shift), and the cyclohexyl protons (δ ≈ 1.0-2.0 ppm, broad multiplets).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display signals for the two sp² hybridized carbons of the double bond (δ ≈ 115-140 ppm), the sp³ hybridized carbinol carbon (δ ≈ 75-80 ppm), and the carbons of the cyclohexyl ring (δ ≈ 25-45 ppm).[6]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band for the O-H stretch around 3300-3500 cm⁻¹. Other key signals include C-H stretches for both sp² and sp³ carbons (~3080 cm⁻¹ and 2850-2950 cm⁻¹, respectively), a C=C stretch around 1640 cm⁻¹, and a strong C-O stretch in the 1050-1150 cm⁻¹ region.[6]

-

Mass Spectrometry (MS) : The mass spectrum under electron ionization (EI) would show the molecular ion peak (M⁺) at m/z = 140. Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a vinyl group (M-27), or cleavage of the cyclohexyl ring.[6]

Synthesis and Manufacturing

1-Cyclohexylprop-2-en-1-ol is accessible through several standard synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Two common and reliable methods are detailed below.

Synthesis Workflow Diagram

The following diagram illustrates a primary synthetic pathway involving the reduction of an α,β-unsaturated ketone.

Caption: Synthetic workflow for 1-cyclohexylprop-2-en-1-ol via ketone reduction.

Experimental Protocols

This method employs the selective 1,2-reduction of an α,β-unsaturated ketone. Sodium borohydride is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for carbonyls over alkenes.

-

Rationale : Sodium borohydride (NaBH₄) is a source of hydride (H⁻) ions. The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. The less-hindered nature of boron compared to aluminum (as in LiAlH₄) makes NaBH₄ a safer and more convenient reagent that can be used in protic solvents like methanol or ethanol.

-

Step-by-Step Methodology :

-

Dissolve 1-cyclohexylprop-2-en-1-one (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.[12]

-

Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude alcohol by flash column chromatography on silica gel to obtain pure 1-cyclohexylprop-2-en-1-ol.

-

This classic carbon-carbon bond-forming reaction builds the molecule by adding a vinyl nucleophile to an aldehyde.

-

Rationale : Vinylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of cyclohexanecarbaldehyde. The resulting magnesium alkoxide is protonated during the aqueous workup to yield the final alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.

-

Step-by-Step Methodology :

-

Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, condenser, and magnetic stir bar.

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.

-

Place vinylmagnesium bromide (1.0 M solution in THF, 1.2 eq) in the dropping funnel.

-

Add cyclohexanecarbaldehyde (1.0 eq) to the reaction flask.

-

Cool the flask to 0 °C and add the Grignard reagent dropwise over 30 minutes.

-

After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C again.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer twice more with ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude product.

-

Purify via flash column chromatography as described previously.

-

Reactivity and Synthetic Utility

The synthetic value of 1-cyclohexylprop-2-en-1-ol stems from the versatile reactivity of its allylic alcohol moiety. It serves as a precursor to a wide array of more complex structures.[13]

Caption: Key synthetic transformations of 1-cyclohexylprop-2-en-1-ol.

Reactions Involving the Alkene

-

Directed Epoxidation : The hydroxyl group can direct the stereochemical outcome of epoxidation reactions. Using reagents like meta-chloroperoxybenzoic acid (m-CPBA) will produce a racemic mixture of epoxy alcohols. However, the Sharpless Asymmetric Epoxidation provides a powerful method to synthesize enantiomerically enriched epoxy alcohols, which are invaluable chiral building blocks in pharmaceutical synthesis.[13]

-

Dihydroxylation : The alkene can be dihydroxylated to form a triol using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Again, the stereochemistry can be influenced by the adjacent hydroxyl group.

Reactions at the Hydroxyl Group

-

Oxidation : As a secondary alcohol, it can be oxidized to the corresponding α,β-unsaturated ketone, 1-cyclohexylprop-2-en-1-one, using standard oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Substitution : The hydroxyl group can be converted into a better leaving group and substituted. Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding allylic chloride or bromide.[7] These allylic halides are highly reactive electrophiles in substitution reactions.

-

Ether Formation : Deprotonation with a strong base like sodium hydride (NaH) forms a nucleophilic alkoxide, which can be alkylated with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an allyl ether.[7]

Applications in Drug Development

While 1-cyclohexylprop-2-en-1-ol itself is not a known therapeutic agent, its structure represents a versatile scaffold and synthetic intermediate. Allylic alcohols are foundational components in the synthesis of natural products and pharmaceuticals.[14] For instance, related propargyl alcohols are precursors in the synthesis of prostaglandin derivatives, which are a class of potent lipid compounds with diverse physiological effects.[15] The ability to selectively manipulate the alcohol, the alkene, and the chiral center makes this compound a valuable starting point for generating libraries of complex molecules for biological screening.

Conclusion

1-Cyclohexylprop-2-en-1-ol is a structurally rich molecule whose IUPAC name accurately reflects its key features. Its identity is confirmed through a characteristic spectroscopic profile. As a secondary allylic alcohol, it is readily synthesized through well-established protocols such as ketone reduction and Grignard addition. Its true value for researchers lies in its dual reactivity, offering a platform for a multitude of synthetic transformations at both the hydroxyl group and the adjacent double bond. This versatility makes it an important building block for the construction of complex molecular targets relevant to medicinal chemistry and materials science.

References

- Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples.

- CK-12 Foundation. (n.d.). Nomenclature of Alcohol, Phenol, and Ethers.

- OpenStax. (2023, September 20). 17.1 Naming Alcohols and Phenols. In Organic Chemistry. OpenStax.

- Chemistry LibreTexts. (2024, March 17). 17.1: Naming Alcohols and Phenols.

- Chemistry LibreTexts. (2022, September 15). 14.

- EBSCO. (n.d.). Allylic Alcohols | Research Starters.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138196, 1-Cyclohexyl-2-propen-1-ol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67905272, 1-Cyclohexylprop-1-en-2-ol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018632, alpha-Methylcyclohexaneethanol.

- Thieme. (n.d.). Product Class 5: Allylic Alcohols. Science of Synthesis.

- SLT. (2025, July 15). How to Form Allylic Alcohol.

- National Center for Biotechnology Information. (n.d.). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol. In PubMed Central.

- Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution.

- Guidechem. (n.d.). This compound 4352-44-7 wiki.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 4352-44-7).

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75119, 1-Cyclohexyl-2-propen-1-one.

- ECHEMI. (n.d.). 4352-44-7, this compound Formula.

- Google Patents. (n.d.). WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol.

- Biosynth. (n.d.). 1-Cyclohexyl-2-methylpropan-1-ol | 29474-12-2.

Sources

- 1. study.com [study.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. 17.1 Naming Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C9H16O | CID 138196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 8. sltchemicals.com [sltchemicals.com]

- 9. Page loading... [guidechem.com]

- 10. This compound (CAS 4352-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. echemi.com [echemi.com]

- 12. 1-Cyclohexyl-2-propen-1-one | C9H14O | CID 75119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyclohexyl-2-propen-1-ol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-propen-1-ol (CAS No. 4352-44-7), a secondary allylic alcohol with significant potential in synthetic organic chemistry and as a building block in drug development. The document details its fundamental physicochemical properties, centered around its molecular weight and chemical structure. A validated, step-by-step laboratory synthesis via carbonyl reduction is presented, including mechanistic insights and workflow visualization. Furthermore, this guide outlines the standard analytical techniques for structural verification and discusses the molecule's reactivity and potential applications, particularly referencing its utility in complex molecule synthesis. Safety and handling protocols based on analogous chemical structures are also provided to ensure safe laboratory practice. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexyl ring and an allylic alcohol functional group. Its chemical identity is unequivocally established by its molecular formula, C9H16O, and its unique CAS Registry Number, 4352-44-7.[1][2][3] The structure consists of a hydroxyl group attached to a carbon that is adjacent to both a vinyl group (-CH=CH2) and a cyclohexyl ring. This arrangement defines its classification as a secondary allylic alcohol, a class of compounds known for their versatile reactivity.

The physicochemical properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. The molecular weight of this compound is approximately 140.22 g/mol .[3][4][5] Its lipophilicity, indicated by a predicted XLogP3 value of 2.6, suggests good solubility in organic solvents and moderate solubility in aqueous media.[1][2][3]

A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O | [1][2][4] |

| Molecular Weight | 140.223 g/mol | [2][6] |

| Exact Mass | 140.120115130 Da | [1][2] |

| IUPAC Name | 1-cyclohexylprop-2-en-1-ol | [3] |

| CAS Number | 4352-44-7 | [1][2][3][4] |

| Appearance | Predicted: Colorless to pale yellow liquid | N/A |

| Density | 0.927 g/cm³ | [2][6] |

| Boiling Point | 199.1 °C at 760 mmHg | [2][6] |

| Flash Point | 76.4 °C | [2][6] |

| Refractive Index | 1.478 | [2] |

| pKa (Predicted) | 14.43 ± 0.20 | [1] |

| XLogP3 | 2.6 | [1][2][3] |

Synthesis and Mechanistic Considerations

The most direct and reliable laboratory synthesis of this compound involves the selective reduction of the corresponding α,β-unsaturated ketone, 1-cyclohexyl-2-propen-1-one. This transformation is a cornerstone reaction in organic synthesis.

Expert Rationale for Reagent Selection:

The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. NaBH₄ is a mild and selective reagent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like alkenes under standard conditions. This selectivity is crucial for preserving the vinyl group in the target molecule. Anhydrous ethanol serves as an ideal protic solvent, which not only dissolves the ketone substrate but also acts as a proton source to neutralize the intermediate alkoxide, yielding the final alcohol product.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound via ketone reduction.

Detailed Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexyl-2-propen-1-one (10.0 g, 72.4 mmol) in anhydrous ethanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.64 g, 43.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

Structural confirmation is a non-negotiable step for validating experimental outcomes. The following spectroscopic methods are standard for characterizing this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include a multiplet for the carbinol proton (-CHOH) around 4.0-4.2 ppm, characteristic vinyl proton signals between 5.0-6.0 ppm, and a complex series of multiplets for the 11 protons of the cyclohexyl ring between 1.0-2.0 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 distinct carbon atoms. Diagnostic peaks include the carbinol carbon (~75 ppm), two sp² carbons of the alkene (~115 ppm and ~140 ppm), and the aliphatic carbons of the cyclohexyl ring (~25-45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A sharp peak around 1640 cm⁻¹ corresponds to the C=C stretching of the vinyl group. Spectroscopic data for this compound is available in public databases for comparison.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (140.12).[3] Common fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the cyclohexyl ring.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. This dual functionality makes it a valuable intermediate in organic synthesis.

Caption: Key reactive sites of this compound.

The hydroxyl group can undergo esterification, etherification, or oxidation to the corresponding ketone. The double bond is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, and epoxidation.

From a drug development perspective, the structural motif of this compound is of significant interest. The cyclohexyl group is a common bioisostere for a phenyl ring, often used to increase lipophilicity and improve metabolic stability. A related compound, 1-cyclohexyl-2-propyn-1-ol, has been identified as a key intermediate in the synthesis of prostaglandin derivatives, which are a class of potent, hormone-like substances with a wide range of physiological effects.[7] This precedent highlights the potential of this compound as a versatile starting material for constructing complex, biologically active molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Fire Safety: The compound is predicted to be a combustible liquid.[2][6] Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) in case of a fire.

-

Health Hazards: Based on analogous structures like cyclohexanol, it should be considered potentially hazardous upon ingestion and an irritant to the skin and eyes.[8] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 140.22 g/mol . Its structure as a secondary allylic alcohol provides a platform for diverse chemical transformations, making it a valuable tool for synthetic chemists. The straightforward synthesis via reduction of its corresponding ketone allows for accessible production in a laboratory setting. Given its structural features and the established utility of similar compounds in medicinal chemistry, this compound represents a promising building block for the development of novel therapeutics and other advanced materials. Adherence to standard safety protocols is essential for its responsible use in research and development.

References

-

This compound. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

This compound | C9H16O | CID 138196 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Chemical Properties of this compound (CAS 4352-44-7) - Cheméo. (n.d.). Retrieved January 18, 2026, from [Link]

-

1-cyclohexylprop-2-en-1-ol | CAS#:4352-44-7 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

- WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents. (n.d.).

-

Material Safety Data Sheet - Cyclohexyl alcohol. (2005, October 9). Sciencelab.com. Retrieved January 18, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C9H16O | CID 138196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 4352-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-cyclohexylprop-2-en-1-ol | CAS#:4352-44-7 | Chemsrc [chemsrc.com]

- 7. WO2004048586A1 - Process for producing optically active 1-cyclohexyl-2-propyn-1-ol - Google Patents [patents.google.com]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

"1-Cyclohexyl-2-propen-1-ol structural formula"

An In-depth Technical Guide to 1-Cyclohexyl-2-propen-1-ol: Structure, Synthesis, and Applications

Introduction

This compound is a secondary allylic alcohol that serves as a valuable intermediate in organic synthesis. Its structural framework, featuring a cyclohexyl ring attached to a vinyl carbinol moiety, provides a versatile platform for the synthesis of more complex molecules, including potential pharmaceutical agents and fine chemicals. This guide offers a comprehensive overview of its structural formula, chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Structural Formula and Chemical Identity

The unambiguous identification of a chemical compound is paramount for scientific research. This compound is structurally defined by a hydroxyl group and a vinyl group attached to the same carbon, which is itself bonded to a cyclohexane ring.

Key Identifiers:

-

IUPAC Name: 1-cyclohexylprop-2-en-1-ol[2]

-

Synonyms: 1-Cyclohexylallyl alcohol, Vinyl-cyclohexyl-carbinol[5]

-

Canonical SMILES: C=CC(C1CCCCC1)O[3]

Synthesis and Reaction Mechanisms

The most common and direct laboratory synthesis of this compound involves the nucleophilic addition of a vinyl organometallic reagent to cyclohexanecarboxaldehyde. The Grignard reaction, utilizing vinylmagnesium bromide, is a classic and efficient method for this transformation.

Grignard Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the vinyl Grignard reagent on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Caption: Synthesis of this compound via Grignard Reaction.

An alternative approach involves the reduction of the corresponding ketone, 1-cyclohexyl-2-propen-1-one.[7][8] This can be achieved using various reducing agents, such as sodium borohydride, or through biocatalytic methods employing specific microorganisms.[9]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Cyclohexanecarboxaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous ether and a crystal of iodine to initiate the reaction. Add a solution of vinyl bromide in anhydrous ether dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

-

Aldehyde Addition: Cool the freshly prepared vinylmagnesium bromide solution in an ice bath. Add a solution of cyclohexanecarboxaldehyde in anhydrous ether dropwise via the dropping funnel.

-

Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Caption: Experimental workflow for the synthesis and purification of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and handling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1][2][3][4][5] |

| Molecular Weight | 140.22 g/mol | [1][2][6] |

| Boiling Point | 199.1 °C at 760 mmHg | [4] |

| Density | 0.927 g/cm³ | [4] |

| Flash Point | 76.4 °C | [4] |

| LogP (Octanol/Water) | 2.11 | [1] |

| Refractive Index | 1.478 | [4][5] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5-6 ppm), the carbinol proton (-CHOH, a multiplet), and the protons of the cyclohexyl ring (broad multiplets in the aliphatic region).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the two sp² carbons of the vinyl group (around 115 and 140 ppm), the carbinol carbon (around 75 ppm), and the six sp³ carbons of the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch (around 3300-3400 cm⁻¹), a sharp peak for the C=C stretch of the vinyl group (around 1640 cm⁻¹), and a strong C-O stretch (around 1050-1100 cm⁻¹).[2]

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (m/z 140) and characteristic fragmentation patterns, including the loss of water and fragmentation of the cyclohexyl ring.[2]

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not widely documented, its structure makes it a significant building block in medicinal chemistry. The cyclohexyl moiety is a common feature in many drug molecules, often used to improve metabolic stability and lipophilicity. For instance, cyclohexyl-containing compounds have been investigated as inhibitors of enzymes like endoplasmic reticulum aminopeptidase 1 (ERAP1), which has therapeutic potential in cancer immunotherapy and autoimmune diseases.[10]

The allylic alcohol functionality is highly versatile for further chemical transformations, such as:

-

Epoxidation: To form corresponding epoxides, which are reactive intermediates.

-

Oxidation: To synthesize the enone, 1-cyclohexyl-2-propen-1-one.[11]

-

Hydrogenation: To produce the saturated alcohol, 1-cyclohexyl-1-propanol.

-

Etherification and Esterification: To create a variety of derivatives.

These transformations allow for the incorporation of the cyclohexyl-propenyl scaffold into larger, more complex molecules with potential biological activity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-